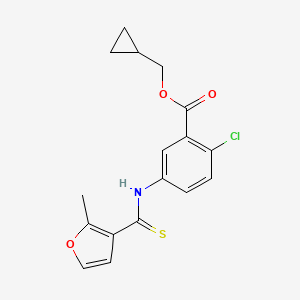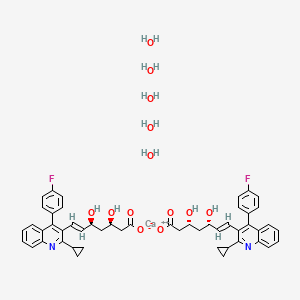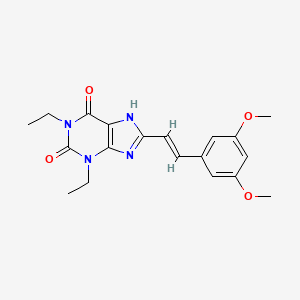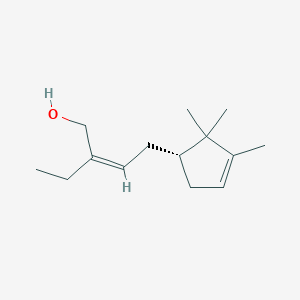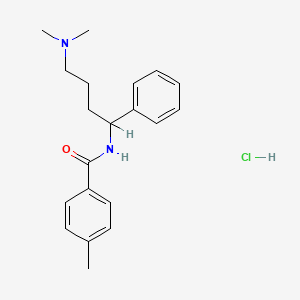
Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol .
- It belongs to the class of benzamides, which are derivatives of benzoic acid amide (benzamide) and exhibit diverse biological activities.
- The compound’s structure consists of a benzene ring (phenyl group) attached to an amide functional group, with additional methyl and methylamino substituents.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it is likely synthesized through organic chemical reactions involving appropriate starting materials.
- Researchers may explore various synthetic strategies, such as amidation reactions or reductive amination, to obtain the desired compound.
Chemical Reactions Analysis
- Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride can potentially undergo several types of reactions:
Reductive Amination: The methylamino group can be introduced via reductive amination of an appropriate precursor.
Substitution Reactions: The phenyl group may undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under specific conditions.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers may investigate its potential as a drug candidate due to its unique structure and potential biological activity.
Neuropharmacology: The compound’s methylamino group suggests possible interactions with neurotransmitter receptors.
Proteomics Research: It could be used as a probe or substrate in proteomics studies.
Mechanism of Action
- The exact mechanism of action remains speculative due to limited available data.
- Potential molecular targets could include receptors, enzymes, or cellular pathways influenced by the compound.
Comparison with Similar Compounds
- Similar compounds include benzamides, such as benzamide itself (benzoic acid amide), which lacks the methylamino and phenylbutyl substituents.
- Highlighting its uniqueness, Benzamide, N-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride combines structural features not commonly found in other benzamides.
Remember that further research and experimental studies are necessary to fully understand the compound’s properties and applications.
Properties
CAS No. |
80704-41-2 |
|---|---|
Molecular Formula |
C20H27ClN2O |
Molecular Weight |
346.9 g/mol |
IUPAC Name |
N-[4-(dimethylamino)-1-phenylbutyl]-4-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C20H26N2O.ClH/c1-16-11-13-18(14-12-16)20(23)21-19(10-7-15-22(2)3)17-8-5-4-6-9-17;/h4-6,8-9,11-14,19H,7,10,15H2,1-3H3,(H,21,23);1H |
InChI Key |
FEYTYUJTPSYDEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCCN(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


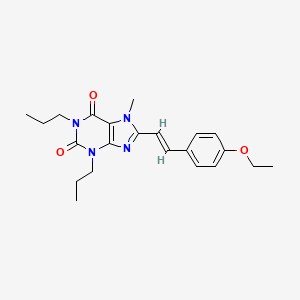
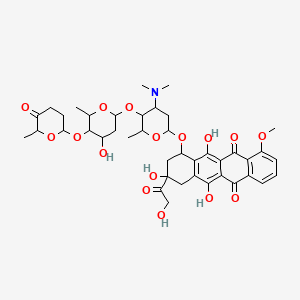

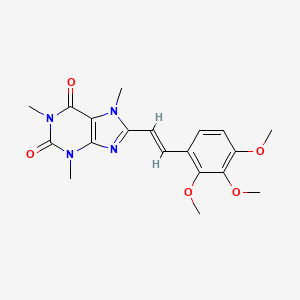
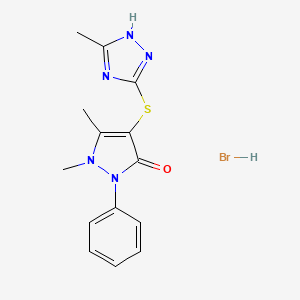
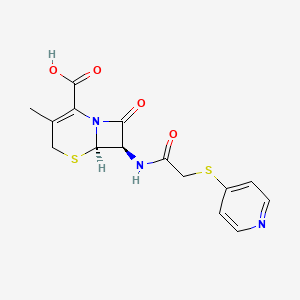
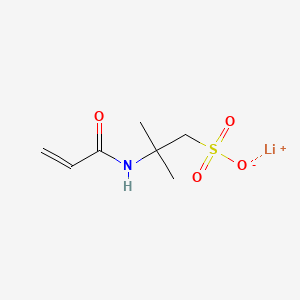
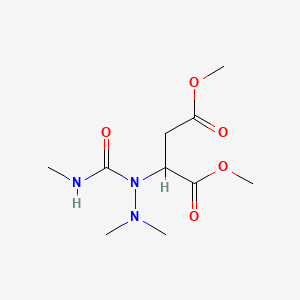
![[(3S,3aR,6S,6aS)-3-[benzyl(methyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773997.png)
